molecular formula C7H7FN2O4S B1442455 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide CAS No. 1333675-43-6

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide

Cat. No. B1442455
CAS RN: 1333675-43-6
M. Wt: 234.21 g/mol
InChI Key: BTMINKNDRZPUGI-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7FN2O4S . It has a molecular weight of 234.21 .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide is 1S/C7H7FN2O4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3,(H2,9,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide is a compound with a molecular weight of 234.21 . The physical form of the compound is not specified in the available resources .

Scientific Research Applications

Synthesis and Derivative Formation

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide serves as a critical intermediate in the synthesis of complex molecules. Courtin (1982) demonstrated the synthesis of sulfonated derivatives of 4-Fluoroaniline, outlining a method that likely overlaps with the synthesis pathways relevant to 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide. This work indicates the compound's utility in synthesizing sulfonyl chlorides and sulfonic acids, pivotal in developing various pharmaceuticals and agrochemicals (Courtin, 1982).

Shlenev et al. (2017) described using 2-halobenzoyl chlorides for synthesizing thiadiazoloquinazolinone derivatives, which may involve similar reactivity patterns as those expected with 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide. These pathways illustrate the compound's role in generating sulfonamide and nitro derivatives, essential for medicinal chemistry and material science applications (Shlenev et al., 2017).

Chemical Properties and Reactions

Research on the chemical behavior of 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide derivatives provides insights into their potential applications. For instance, the study by Du et al. (2005) on the novel synthesis of chloro-fluoro-nitrobenzenesulfonyl chloride illustrates the strategic functionalization of aromatic rings, which could be applicable in designing new molecules with desired biological activities (Xiao-hua Du et al., 2005).

Potential Biological Applications

The sulfonamide and carbamate derivatives synthesized from fluoro-morpholinoaniline, as studied by Janakiramudu et al. (2017), exhibit significant antimicrobial activities. This indicates the potential of 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide derivatives in developing new antimicrobial agents, showcasing the importance of such compounds in pharmaceutical research (D. B. Janakiramudu et al., 2017).

Safety and Hazards

The safety information available indicates that 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements and precautionary statements are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-fluoro-4-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMINKNDRZPUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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